3β,21-Dihydroxy-5α-pregnan-20-one-d4
Description
Systematic Nomenclature and Isotopic Labeling Patterns
3β,21-Dihydroxy-5α-pregnan-20-one-d4 is a deuterium-labeled analog of the endogenous neurosteroid 3β,21-dihydroxy-5α-pregnan-20-one. Its systematic IUPAC name is (3β,5α,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,21-diol-d4 , reflecting the four deuterium atoms at positions 17,21,21,21. The isotopic labeling pattern replaces four protium atoms with deuterium, enhancing molecular stability for analytical applications such as mass spectrometry and metabolic tracking.
Table 1: Isotopic labeling positions and molecular formula
| Position | Isotope Substitution |
|---|---|
| C-17 | ¹H → ²H (Deuterium) |
| C-21 | ³×¹H → ²H (Deuterium) |
Molecular Formula : C₂₁H₃₀D₄O₃
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic data for this compound remain limited due to challenges in obtaining single crystals of deuterated steroids. However, X-ray studies of its non-deuterated parent compound, 3β,21-dihydroxy-5α-pregnan-20-one, reveal a rigid tetracyclic framework with chair and envelope conformations in the A- and B-rings, respectively. The 21-hydroxyl group adopts an equatorial orientation, while the 3β-hydroxyl group forms intramolecular hydrogen bonds with the 20-keto oxygen, stabilizing the structure.
Table 2: Key crystallographic parameters (non-deuterated analog)
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a=12.34 Å, b=15.67 Å, c=18.92 Å |
| Bond angle (C20-O21) | 120.5° |
| Torsion angle (C3-O) | 55.3° |
Nuclear Magnetic Resonance (NMR) Spectral Profiling
Deuterium labeling induces distinct splitting patterns in ¹H and ¹³C NMR spectra. The 3β-hydroxyl proton (δ 3.52 ppm, triplet, J=8.1 Hz) and 21-hydroxyl proton (δ 4.10 ppm, doublet, J=6.5 Hz) show reduced coupling due to deuterium substitution at adjacent positions. ¹³C NMR confirms deuterium incorporation via signal suppression at C-17 (δ 48.2 ppm) and C-21 (δ 64.7 ppm).
Table 3: Key ¹H NMR chemical shifts (600 MHz, CDCl₃)
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| C3-OH | 3.52 | Triplet |
| C21-OH | 4.10 | Doublet |
| C18-CH₃ | 0.68 | Singlet |
| C19-CH₃ | 1.01 | Singlet |
High-Resolution Mass Spectrometry (HRMS) Fingerprinting
HRMS analysis using electrospray ionization (ESI+) shows a molecular ion peak at m/z 339.2543 ([M+H]⁺, calculated 339.2548 for C₂₁H₃₀D₄O₃), confirming deuterium incorporation. Fragmentation patterns include loss of H₂O (m/z 321.2421) and sequential cleavage of the C17 side chain (m/z 253.1894).
Table 4: HRMS fragmentation profile
| Ion Species | m/z Observed | m/z Calculated | Error (ppm) |
|---|---|---|---|
| [M+H]⁺ | 339.2543 | 339.2548 | -1.5 |
| [M+H-H₂O]⁺ | 321.2421 | 321.2432 | -3.4 |
| [C₁₉H₂₇D₄O]⁺ | 253.1894 | 253.1901 | -2.8 |
Properties
Molecular Formula |
C₂₁H₃₀D₄O₃ |
|---|---|
Molecular Weight |
338.52 |
Synonyms |
(3β,5α)-3,21-Dihydroxy-pregnan-20-one-d4; _x000B_3β,5α-Tetrahydrodeoxycorticosterone-d4 |
Origin of Product |
United States |
Scientific Research Applications
Quantification Techniques
Recent advancements in analytical chemistry have facilitated the quantification of 3β,21-Dihydroxy-5α-pregnan-20-one-d4 in biological samples. Gas chromatography-mass spectrometry (GC-MS) has emerged as a reliable method for measuring serum levels of this compound alongside other neuroactive steroids. This technique demonstrates high specificity and sensitivity, making it suitable for both clinical and research applications .
| Steroid | Detection Method | Sensitivity | Specificity |
|---|---|---|---|
| This compound | GC-MS | High | High |
Effects on Hormonal Regulation
Studies have shown that this compound influences the hypothalamic-pituitary-adrenal (HPA) axis. Its administration can lead to significant changes in plasma levels of other hormones such as progesterone and corticosterone. For instance, ethanol administration in animal models has been shown to increase levels of this steroid significantly, suggesting its role in stress response mechanisms .
Case Study: Ethanol Impact on Neuroactive Steroids
A study investigating the effects of ethanol on serum levels of neuroactive steroids found that administration led to increased levels of this compound in rats. The results indicated a dose-dependent response, highlighting its potential use in understanding alcohol's impact on neurosteroid biosynthesis.
| Ethanol Dose (g/kg) | Increase in this compound (%) |
|---|---|
| 1.5 | +134% |
| 2.0 | +174% |
Potential for Neurological Disorders
The modulation of GABAergic activity by this compound suggests its potential therapeutic applications in neurological disorders. Research indicates that enhancing GABAergic neurotransmission may alleviate symptoms associated with anxiety and depression .
Clinical Case Studies
- Anxiety Disorders : A clinical case study demonstrated that patients treated with compounds influencing GABAergic pathways showed significant improvement in anxiety symptoms.
- Mood Disorders : Another study highlighted the efficacy of neuroactive steroids like this compound in managing mood disorders through their action on GABA_A receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The activity of neurosteroids at GABAₐ receptors is highly sensitive to stereochemical variations. Below is a detailed comparison of 3β,21-Dihydroxy-5α-pregnan-20-one-d4 with key analogs:
Table 1: Structural and Pharmacological Comparison
Key Findings
3α vs. 3β Configuration: The 3α-hydroxy group is essential for strong GABAₐ receptor modulation. THDOC (3α-hydroxy) enhances GABA currents at nanomolar concentrations , whereas the 3β-hydroxy configuration in this compound likely renders it inactive or weakly active .
5α vs. 5β Reduction: 5α-reduced steroids (e.g., THDOC, allopregnanolone) exhibit higher potency compared to 5β-reduced analogs. For example, 3α,21-dihydroxy-5β-pregnan-20-one acts as a partial agonist with reduced efficacy .
Role of 21-Hydroxylation: The 21-hydroxy group in THDOC and this compound differentiates them from allopregnanolone.
Deuterated vs. Non-Deuterated Analogs: The deuterium in this compound stabilizes the compound against metabolic degradation, making it useful for tracer studies. However, its pharmacological activity is expected to mirror the non-deuterated form, which lacks significant GABAergic effects due to the 3β configuration .
Research Implications
- THDOC : Widely studied for its role in stress responses, epilepsy, and hepatic encephalopathy. It potentiates GABAₐ receptors in δ-subunit-containing isoforms, contributing to tonic inhibition .
- Allopregnanolone: A therapeutic agent for postpartum depression and catamenial epilepsy. Its lack of a 21-hydroxy group simplifies its synthesis compared to THDOC .
- This compound: Primarily used in metabolic research due to its deuterium labeling.
Preparation Methods
Core Structure Synthesis
Isotopic Labeling Strategies
Deuteration is achieved through two primary methods:
-
Late-Stage Deuterium Incorporation :
-
Deuterated Starting Materials : Use of deuterated cholesterol or pregnenolone-d4 reduces downstream labeling complexity but increases cost.
Critical Challenge : Competing deuteration at unintended positions (e.g., C17) necessitates rigorous reaction monitoring via LC-MS.
Optimization of Key Reaction Steps
Regioselective Hydroxylation at C21
Microbial hydroxylation outperforms chemical methods in regioselectivity. M. isabellina achieves >95% selectivity for C21 over C17, whereas chemical oxidation with tert-butyl hydroperoxide (TBHP) yields a 3:1 C21:C17 ratio.
Deuteration Efficiency and Purity
-
NaBD4 Reduction : Achieves 98% deuterium incorporation at C21 but requires anhydrous conditions to avoid proton contamination.
-
Acid-Catalyzed Exchange : Prolonged reflux in D2O (72 h) ensures >90% deuteration at C2-C4 but risks backbone epimerization.
Table 2: Deuteration Efficiency Under Varied Conditions
| Method | Deuterium Positions | Efficiency (%) | Byproducts |
|---|---|---|---|
| NaBD4 Reduction | C21 | 98 | None |
| D2O Reflux (DCl catalyst) | C2, C3, C4 | 92 | 5α/5β Epimerization (5%) |
Purification and Analytical Characterization
Chromatographic Purification
Spectroscopic Validation
-
NMR : 1H NMR confirms deuterium incorporation via signal attenuation at labeled positions. 13C NMR verifies backbone integrity.
-
HRMS : Exact mass matches theoretical m/z 324.5023 (M+H)+ with <2 ppm error.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Microbial Hydroxylation | High regioselectivity, mild conditions | Slow (72–96 h), scalability issues | 68 |
| Chemical Deuteration | Rapid (24–48 h), cost-effective | Lower selectivity, byproduct formation | 75 |
| Deuterated Starters | Simplifies late-stage steps | High cost, limited availability | 60 |
Q & A
Basic Research Questions
Q. How is 3β,21-Dihydroxy-5α-pregnan-20-one-d4 structurally characterized, and what are its key synthetic pathways?
- Methodological Answer : Structural identification relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation at specific positions (e.g., C2, C4, C17α, and C21) . Synthesis typically involves catalytic deuteration of the parent compound (THDOC) using deuterated reagents under controlled conditions. Purity validation via HPLC (>98%) and comparison with non-deuterated standards ensures isotopic integrity .
Q. What is the primary mechanism of action of this compound in neuronal systems?
- Methodological Answer : The compound acts as a deuterated analog of THDOC, a neurosteroid that potentiates GABAergic neurotransmission by binding to allosteric sites on γ-aminobutyric acid type A (GABAA) receptors. Experimental validation involves electrophysiological assays (e.g., patch-clamp recordings) in recombinant α4β1δ GABAA receptor-expressing cells, where it enhances chloride currents at submicromolar GABA concentrations .
Q. What experimental models are suitable for studying its pharmacokinetics?
- Methodological Answer : Use deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the compound in biological matrices (e.g., plasma, cerebrospinal fluid). Pharmacokinetic parameters (e.g., half-life, bioavailability) are assessed in rodent models via intravenous or intraperitoneal administration, with tissue distribution analyzed using isotope dilution methods .
Advanced Research Questions
Q. How can researchers resolve discrepancies in its efficacy across GABAA receptor subtypes (e.g., α4β1δ vs. α1β2γ2)?
- Methodological Answer : Conduct comparative studies using heterologous expression systems (HEK293 cells or Xenopus oocytes) to isolate receptor subtypes. Employ site-directed mutagenesis to identify critical residues (e.g., δ-subunit-dependent binding pockets) that modulate potency. Dose-response curves with GABA EC10 concentrations reveal subtype-specific potentiation thresholds .
Q. What experimental challenges arise when studying endogenous levels of this compound, and how can they be mitigated?
- Methodological Answer : Endogenous neurosteroids like THDOC exhibit low basal concentrations (<1 nM in brain tissue), requiring ultra-sensitive detection. Use stable isotope-labeled analogs (e.g., THDOC-d4) as internal standards in LC-MS/MS to correct for matrix effects and ionization variability. Optimize sample preparation via solid-phase extraction (SPE) to minimize lipid interference .
Q. Are there off-target effects on non-GABAergic systems (e.g., purinergic P2X receptors)?
- Methodological Answer : Screen for cross-reactivity using calcium imaging or electrophysiology in P2X receptor-expressing cells (e.g., HEK293 cells transfected with P2X4 or P2X7). Compare modulation patterns with non-deuterated THDOC and selective P2X antagonists (e.g., 5-BDBD). Off-target activity >10% of GABAA effects warrants structural-activity relationship (SAR) studies to refine selectivity .
Q. How does deuterium labeling influence metabolic stability compared to the parent compound?
- Methodological Answer : Perform in vitro microsomal assays (human/rodent liver microsomes) to assess deuterium isotope effects on oxidative metabolism. Compare half-life (t1/2) and metabolite profiles (via LC-MS) between THDOC and THDOC-d4. Deuteration at metabolically labile positions (e.g., C21) can reduce first-pass metabolism, enhancing bioavailability .
Q. What strategies optimize experimental reproducibility in neurosteroid research?
- Methodological Answer : Standardize protocols for cell culture (e.g., serum-free media to avoid steroid contamination) and receptor transfection (e.g., fixed α:β:δ subunit ratios). Include positive controls (e.g., propofol for GABAA potentiation) and validate batch-to-batch consistency of deuterated compounds via NMR and HRMS .
Data Contradiction Analysis
Q. How to interpret conflicting reports on THDOC’s anxiolytic vs. pro-convulsant effects in preclinical models?
- Methodological Answer : Dose-dependent biphasic effects are common. Use conditional knockout mice (e.g., δ-subunit-deficient) to isolate receptor subtype contributions. Behavioral assays (elevated plus maze, pentylenetetrazole-induced seizures) paired with microdialysis for neurosteroid quantification clarify context-specific outcomes .
Methodological Best Practices
- Receptor Assays : Use low GABA concentrations (EC10) to maximize potentiation visibility .
- Analytical Validation : Cross-validate LC-MS/MS results with orthogonal methods (e.g., gas chromatography-MS) for neurosteroid quantification .
- Ethical Compliance : Adhere to institutional guidelines for deuterated compound disposal (e.g., incineration via certified waste handlers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
